1-(2-Ethylhexanoyl)urea

Description

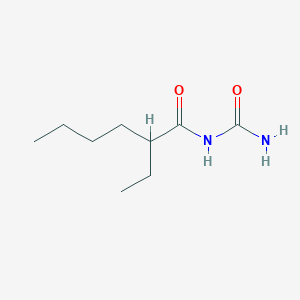

Structure

3D Structure

Properties

CAS No. |

58850-93-4 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-carbamoyl-2-ethylhexanamide |

InChI |

InChI=1S/C9H18N2O2/c1-3-5-6-7(4-2)8(12)11-9(10)13/h7H,3-6H2,1-2H3,(H3,10,11,12,13) |

InChI Key |

IRTQLVGUDJYPSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Ethylhexanoyl Urea

Established Synthetic Pathways

Traditional synthesis of 1-(2-Ethylhexanoyl)urea primarily relies on well-understood acylation reactions and can also be conceptualized from alternative precursors through multi-step processes.

Acylation Reactions Utilizing 2-Ethylhexanoyl Chloride and Urea (B33335)

The most direct and widely recognized method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-ethylhexanoyl chloride and urea. In this reaction, the nitrogen atom of one of urea's amino groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride. nbinno.com This initial attack forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond of the final product.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. chem-station.com The removal of HCl drives the reaction to completion according to Le Châtelier's principle. The choice of solvent, temperature, and base can be optimized to maximize yield and purity. researchgate.net

Table 1: Representative Reaction Conditions for the Acylation of Urea with 2-Ethylhexanoyl Chloride

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Solvent | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | To dissolve reactants and facilitate the reaction. Choice depends on reactant solubility and reaction temperature. |

| Base | Pyridine, Triethylamine (Et3N) | To scavenge the HCl byproduct, preventing protonation of the urea nucleophile and driving the equilibrium forward. chem-station.com |

| Temperature | 40-110 °C | To provide sufficient activation energy for the reaction. Higher temperatures can increase the reaction rate but may lead to side products. researchgate.net |

| Reaction Time | 1-12 hours | Duration required to achieve high conversion of reactants to product. Monitored by techniques like TLC or GC. |

Alternative Precursor-Based Synthesis Routes, such as from 2-Ethylidenehexanoic Acid

While direct synthesis from 2-ethylidenehexanoic acid is not a standard reported pathway, a multi-step synthetic route can be proposed. This alternative would first require the transformation of 2-ethylidenehexanoic acid into a more reactive intermediate suitable for reaction with urea.

A plausible sequence would be:

Reduction: The carbon-carbon double bond in 2-ethylidenehexanoic acid is first reduced to yield 2-ethylhexanoic acid. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Activation: The resulting 2-ethylhexanoic acid is then converted into a highly reactive acyl halide, typically 2-ethylhexanoyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. nbinno.com

Acylation: The synthesized 2-ethylhexanoyl chloride is then reacted with urea as described in section 2.1.1 to produce the final product, this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. mdpi.com This involves focusing on metrics like atom economy, optimizing catalysts and reaction media, and simplifying the synthetic pathway. jk-sci.com

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wordpress.comscribd.com The formula for percent atom economy is:

Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

For the synthesis of this compound from 2-ethylhexanoyl chloride and urea, the balanced chemical equation is:

C₈H₁₅ClO + CH₄N₂O → C₉H₁₈N₂O₂ + HCl

Molecular Mass of this compound = 186.26 g/mol

Molecular Mass of 2-Ethylhexanoyl chloride = 162.65 g/mol

Molecular Mass of Urea = 60.06 g/mol

Calculation: Atom Economy = (186.26 / (162.65 + 60.06)) x 100 = (186.26 / 222.71) x 100 ≈ 83.6%

Waste minimization strategies focus on:

Byproduct Valorization: Finding applications for the salt byproduct.

Process Synthesis: Designing flowsheets and reaction systems that minimize waste generation from the outset. osti.gov

Alternative Routes: Exploring synthetic pathways with higher intrinsic atom economy, such as addition reactions, although a direct addition route for this specific compound is not readily available. buecher.de

Catalytic Approaches and Reaction Media Optimization

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. mdpi.comjk-sci.com In the synthesis of urea derivatives, catalytic methods are being explored to replace stoichiometric reagents.

Catalytic Systems: While specific catalysts for this compound synthesis are not widely documented, research into related urea syntheses has employed various catalysts. For instance, cerium oxide (CeO₂) and titanium complexes have been used to facilitate the synthesis of cyclic ureas from CO₂ and diamines. rsc.orgnih.gov The development of a reusable, heterogeneous catalyst for the acylation of urea could eliminate the need for a soluble base and simplify product purification.

Reaction Media Optimization: The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of more benign alternatives.

Solvent-Free Reactions: Performing the reaction without a solvent (neat) can be highly effective, reducing waste and simplifying workup. daneshyari.com This is feasible if the reactants can be mixed effectively at a suitable temperature.

Green Solvents: If a solvent is necessary, alternatives like 2-propanol or ionic liquids are being investigated for various urea syntheses to improve selectivity and reduce environmental impact. rsc.org

Reduction of Derivatives and Protecting Groups in Synthesis

A key principle of green chemistry is to avoid or minimize the use of temporary derivatives or protecting groups, as these add steps to the synthesis and generate additional waste. jk-sci.com

In the context of urea synthesis, a potential side reaction is the di-acylation of urea to form 1,3-bis(2-ethylhexanoyl)urea. To prevent this, one of the amino groups on urea could theoretically be protected. organic-chemistry.org A protecting group would be attached to one -NH₂ group, the acylation would be performed on the unprotected -NH₂ group, and then the protecting group would be removed. ucoz.com

Stoichiometry: Using a slight excess of urea relative to 2-ethylhexanoyl chloride can favor the mono-acylated product.

Reaction Conditions: Adjusting the temperature, reaction time, and rate of addition of the acyl chloride can significantly influence the selectivity towards mono-acylation.

By optimizing the reaction parameters, the need for protecting groups can be circumvented, leading to a more streamlined, efficient, and sustainable synthesis.

Exploration of Chemical Reactivity and Mechanistic Studies

The chemical reactivity of this compound and the synthesis of its derivatives are governed by fundamental principles of organic chemistry, involving key intermediates and reaction pathways. Mechanistic studies provide insight into how these transformations occur, enabling the targeted synthesis of complex analogs.

The formation of acylurea derivatives, including those of this compound, typically proceeds through a few well-established mechanistic pathways. These routes often involve highly reactive intermediates that dictate the course of the reaction and the structure of the final product. Two primary mechanisms are the acyl isocyanate pathway and the O-acylisourea rearrangement pathway.

Acyl Isocyanate Pathway: A prevalent method for synthesizing acylureas involves the reaction of an acyl isocyanate with an amine or ammonia (B1221849). organic-chemistry.orgnih.gov For derivatives of this compound, the key intermediate is 2-ethylhexanoyl isocyanate. This intermediate can be generated from 2-ethylhexanoyl chloride or other activated forms of 2-ethylhexanoic acid. The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate group. wikibooks.orgpoliuretanos.net This reaction is typically rapid and uncatalyzed, forming the N,N'-substituted acylurea derivative directly. rsc.orgresearchgate.net The versatility of this method allows for the synthesis of a wide array of derivatives by varying the amine component. nih.gov

O-Acylisourea Rearrangement Pathway: Another significant mechanism involves the reaction of a carboxylic acid with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). ias.ac.in In this pathway, 2-ethylhexanoic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. ias.ac.inresearchgate.net This intermediate is susceptible to intramolecular rearrangement. Specifically, it undergoes an O→N acyl migration, where the 2-ethylhexanoyl group is transferred from the oxygen atom to one of the nitrogen atoms of the former carbodiimide moiety. ias.ac.in This rearrangement yields the thermodynamically more stable N-acylurea derivative. This method is advantageous as it proceeds under mild conditions and avoids the handling of potentially hazardous isocyanates. researchgate.net

Table 1: Comparison of Reaction Mechanisms for Acylurea Derivative Formation

| Feature | Acyl Isocyanate Pathway | O-Acylisourea Rearrangement Pathway |

| Key Reactants | 2-Ethylhexanoyl Isocyanate, Amine | 2-Ethylhexanoic Acid, Carbodiimide |

| Key Intermediate | None (Direct reaction) | O-Acylisourea |

| Core Transformation | Nucleophilic attack on isocyanate | Intramolecular O→N acyl migration |

| Primary Product | 1-(2-Ethylhexanoyl)-3-substituted urea | 1-(2-Ethylhexanoyl)-2,3-disubstituted urea |

| Typical Conditions | Often uncatalyzed, rapid reaction rsc.org | Mild, neutral conditions ias.ac.in |

The synthesis of chiral molecules with high enantiomeric purity is a central goal in modern organic chemistry. For analogs of this compound, chirality can be introduced either at the 2-position of the ethylhexanoyl moiety or by incorporating a chiral amine into the urea structure.

Synthesis via Chiral Carboxylic Acids: One direct approach to creating chiral analogs is to begin with an enantiomerically pure form of the starting carboxylic acid. The 2-ethylhexanoyl group contains a stereocenter at its C2 position. By using either (R)-2-ethylhexanoic acid or (S)-2-ethylhexanoic acid as the starting material, the chirality is embedded in the acyl backbone from the outset. This chiral acid can then be converted into a reactive intermediate, such as a chiral acyl isocyanate, which subsequently reacts with ammonia or an achiral amine to furnish the desired chiral this compound analog with retention of configuration.

Synthesis via Chiral Amines: Alternatively, stereoselectivity can be achieved by reacting an achiral acyl precursor, like 2-ethylhexanoyl isocyanate, with a chiral amine. mdpi.com This is a widely used strategy for the synthesis of various chiral urea and thiourea (B124793) compounds which can serve as organocatalysts or biologically active molecules. mdpi.comnih.gov The nucleophilic addition of the chiral amine to the achiral isocyanate creates a new chiral molecule where the stereocenter is located on the urea substituent. The availability of a wide range of enantiopure amines, such as (R)- or (S)-1-phenylethylamine, provides access to a diverse library of chiral this compound analogs.

Table 2: Strategies for Stereoselective Synthesis of Chiral Analogs

| Strategy | Chiral Starting Material | Description | Example of Chiral Analog |

| Chiral Acyl Group | (R)- or (S)-2-Ethylhexanoic Acid | The stereocenter is part of the acyl chain. The chiral acid is activated and reacted with an achiral amine. | (R)-1-(2-Ethylhexanoyl)urea |

| Chiral Amine Moiety | Chiral Primary or Secondary Amine | Achiral 2-ethylhexanoyl isocyanate is reacted with an enantiopure amine (e.g., (R)-1-phenylethylamine). | 1-(2-Ethylhexanoyl)-3-((R)-1-phenylethyl)urea |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional and two-dimensional experiments, the precise chemical environment and connectivity of each atom can be determined.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 1-(2-Ethylhexanoyl)urea is expected to show distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the NH₂ group would appear as a broad singlet, while the protons of the ethyl and hexanoyl chains would exhibit characteristic multiplets (triplets, sextets, etc.) due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the urea (B33335) moiety is expected to have a characteristic downfield chemical shift. The carbons of the 2-ethylhexanoyl chain will appear at distinct chemical shifts, which can be assigned based on their position relative to the carbonyl group and the branching of the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data found in the search results. The following are predicted values and may not represent actual experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (urea) | - | ~160-170 |

| NH₂ | Broad singlet | - |

| NH | Broad singlet | - |

| CH (methine) | Multiplet | ~45-55 |

| CH₂ (ethyl) | Multiplet | ~25-35 |

| CH₃ (ethyl) | Triplet | ~10-15 |

| CH₂ (hexanoyl chain) | Multiplets | ~20-40 |

| CH₃ (hexanoyl chain) | Triplet | ~10-15 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, allowing for the tracing of the entire spin system of the 2-ethylhexanoyl chain and confirming the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₉H₁₈N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and fragmentation of the alkyl chain, providing further confirmation of the compound's structure.

Table 2: Expected Mass Spectrometry Data for this compound No experimental data found in the search results. The following are predicted values and may not represent actual experimental data.

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| HRMS (M+H)⁺ | Calculated exact mass + 1.0078 |

| Key Fragmentation Ions | Fragments corresponding to the loss of the urea moiety, and fragmentation of the ethylhexanoyl chain. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including its crystal system, space group, and precise unit cell dimensions, are not available. The absence of this experimental data prevents a complete elucidation of its solid-state molecular conformation and the specific details of its supramolecular architecture.

However, valuable insights into the probable structural characteristics of this compound can be inferred from the extensive crystallographic studies conducted on its parent molecule, urea, and various N-acylurea derivatives.

The fundamental urea moiety is known to be planar in the crystalline state. This planarity facilitates the formation of robust and predictable hydrogen-bonding networks, which are a dominant feature of its crystal packing. In solid urea, the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor for two N-H groups of neighboring molecules. This interaction leads to the formation of dense and energetically favorable hydrogen-bonded ribbons.

It is highly probable that the crystal structure of this compound is significantly influenced by similar hydrogen-bonding motifs involving the urea functional group. The N-H protons of the urea portion of the molecule are expected to act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. These interactions would likely lead to the formation of one-dimensional chains or tapes, a common supramolecular feature in related acylurea structures.

While a precise crystallographic description awaits experimental determination, the interplay between the strong hydrogen-bonding capabilities of the urea core and the steric demands of the 2-ethylhexanoyl substituent is expected to define the solid-state architecture of this compound.

Computational Chemistry and Molecular Modeling of 1 2 Ethylhexanoyl Urea

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to solve the electronic structure of molecules, providing accurate information about their geometry, energy, and electronic properties. DFT is a widely used method for studying urea (B33335) derivatives due to its balance of accuracy and computational cost. nih.goviaea.org

Electronic structure analysis focuses on the distribution of electrons within the 1-(2-Ethylhexanoyl)urea molecule. This analysis is crucial for understanding the molecule's stability, polarity, and reactive sites. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the acylurea group, with its carbonyl and amide functionalities, is expected to significantly influence the electronic landscape. DFT calculations can map the electron density and electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for predicting how the molecule will interact with other chemical species. ekb.egnih.gov

Table 1: Illustrative Frontier Orbital Energies for this compound calculated using DFT (Note: Data are hypothetical and for illustrative purposes only.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO Energy | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 5.90 | Energy difference; indicates chemical reactivity and stability. |

The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in its 2-ethylhexyl chain and around the acylurea core. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. libretexts.org

Computational methods can systematically explore the potential energy surface (PES) of the molecule by rotating key dihedral angles. For N-alkyl-N'-aryl ureas, studies have shown that methylation patterns and the potential for internal hydrogen bonds significantly affect conformational preferences. nih.gov For this compound, DFT calculations can be used to optimize the geometry of various conformers and calculate their relative energies. The results of such an analysis would reveal the preferred spatial arrangement of the bulky ethylhexyl group relative to the planar urea moiety, which is critical for understanding its intermolecular interactions and packing in a solid state.

Table 2: Example of Relative Energies for Key Conformers of this compound (Note: Data are hypothetical and for illustrative purposes only, calculated relative to the lowest energy conformer.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |

| A (Global Minimum) | 178° (trans) | 0.00 | Most Stable |

| B | -65° (gauche) | 1.25 | Less Stable |

| C | 0° (eclipsed) | 4.50 | Transition State |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the large-scale movements and interactions of molecules over time. These methods are essential for understanding the behavior of flexible molecules like this compound in condensed phases, such as in a solvent or in bulk material. researchgate.net

Furthermore, MD simulations are invaluable for studying solvent interactions. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the structure of the solvation shell, the number and lifetime of hydrogen bonds between the urea group and solvent molecules, and how the nonpolar ethylhexyl tail influences the local solvent structure. Studies on similar long-chain molecules in urea inclusion compounds have demonstrated how the molecular environment restricts guest movement. worldscientific.com

The urea functional group is a strong hydrogen bond donor and acceptor, leading to significant intermolecular interactions. This compound molecules can self-associate to form dimers or larger aggregates through hydrogen bonds between the N-H and C=O groups. nih.gov

Computational methods can quantify the strength of these interactions. By creating a model of a dimer of this compound, quantum mechanical calculations can be used to compute the binding energy, which is the energy released upon the formation of the intermolecular complex. This information is crucial for understanding physical properties like melting point, boiling point, and solubility. The bulky 2-ethylhexyl group may introduce steric hindrance that influences the geometry and strength of these hydrogen-bonded networks compared to simpler ureas. researchgate.net

Table 3: Illustrative Intermolecular Interaction Energies for a this compound Dimer (Note: Data are hypothetical and for illustrative purposes only.)

| Interaction Type | Method | Calculated Interaction Energy (kcal/mol) |

| Dimerization (Hydrogen Bonding) | DFT with dispersion correction | -12.5 |

| van der Waals (Alkyl Chains) | Molecular Mechanics (MM) | -4.8 |

| Total Interaction Energy | QM/MM | -17.3 |

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry is a key tool for predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. For this compound, this involves identifying the most likely sites for chemical attack and calculating the energy profiles of potential reactions.

The electronic structure calculations from DFT (Section 4.1.1) provide initial clues about reactivity. For example, the regions of high electron density (e.g., the carbonyl oxygen) are likely sites for electrophilic attack, while regions of low electron density are susceptible to nucleophilic attack. N-acylureas can act as intermediates in chemical reactions and may react with amines or undergo hydrolysis. researchgate.netsemanticscholar.org

To study a specific reaction, such as the hydrolysis of the acyl group, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any transition states that connect them. By calculating the energies of these structures, an energy profile for the reaction can be constructed, revealing the activation energy (the energy barrier that must be overcome for the reaction to occur). This allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism.

Supramolecular Chemistry and Non Covalent Interactions of 1 2 Ethylhexanoyl Urea

Hydrogen Bonding Motifs and Networks

Hydrogen bonding is the primary non-covalent interaction governing the self-assembly of urea (B33335) derivatives. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), allowing for the formation of robust and directional interactions that dictate the architecture of the resulting supramolecular structures.

Intramolecular Hydrogen Bonding

However, no studies detailing the presence or absence of specific intramolecular hydrogen bonding patterns in 1-(2-Ethylhexanoyl)urea have been found. The conformational flexibility of the 2-ethylhexanoyl chain might allow for various folded states, but without experimental or computational data, the existence of stable intramolecular hydrogen bonds remains speculative.

Intermolecular Hydrogen Bonding and Self-Dimerization

Intermolecular hydrogen bonds are the cornerstone of urea supramolecular chemistry, where N-H donors of one molecule interact with the C=O acceptor of a neighboring molecule. This interaction is often highly specific, leading to the formation of well-defined dimers and larger aggregates. In many N,N'-disubstituted ureas, a common motif is the formation of a bifurcated hydrogen bond, where both N-H groups of one urea molecule bind to the carbonyl oxygen of another, creating a stable, linear "α-tape" structure.

Specific research on the intermolecular hydrogen bonding patterns and self-dimerization constants for this compound is not available in the scientific literature. The substitution pattern of this acylurea would theoretically permit similar hydrogen-bonding motifs, but the steric hindrance and electronic effects of the 2-ethylhexanoyl group would uniquely influence the strength and geometry of these interactions.

Self-Assembly Processes and Hierarchical Structures

The directional and cooperative nature of hydrogen bonding in ureas drives their self-assembly from individual molecules into larger, hierarchical structures. This process typically begins with the formation of one-dimensional tapes or fibers, which can then bundle or entangle to create more complex three-dimensional networks.

Formation of Supramolecular Aggregates and Polymers

The initial self-assembly of urea molecules via hydrogen bonding leads to the formation of one-dimensional supramolecular polymers. The persistence length and morphology of these polymers are dictated by the molecular structure of the urea derivative, including the nature of its substituents and the solvent environment. For instance, studies on the related compound N,N'-di(2-ethylhexyl)urea show it forms supramolecular chain polymers in solution, which then undergo secondary aggregation.

There are no specific studies describing the formation, characterization, or properties of supramolecular aggregates and polymers derived from this compound.

Design and Characterization of Supramolecular Gels

Under appropriate conditions of concentration and solvent, the three-dimensional networks formed by the hierarchical assembly of low-molecular-weight gelators (LMWGs), such as urea derivatives, can immobilize solvent molecules to form a supramolecular gel. The properties of these gels, including their thermal stability and mechanical strength, are directly related to the underlying molecular interactions and network morphology.

While the broader class of urea derivatives is known to include effective LMWGs, there is no available research on the design, formulation, or characterization of supramolecular gels based on this compound.

Host-Guest Chemistry and Anion Binding Studies

The polarized N-H bonds of the urea group make it an effective binding site for anions and other electron-rich guest molecules. The pre-organization of multiple urea moieties within a larger molecular scaffold can create highly selective receptors for specific anions, a key area of interest in supramolecular sensing and transport. The binding affinity and selectivity are governed by factors such as the geometric complementarity between the host and guest and the number of hydrogen bonds formed.

There are no published studies on the host-guest chemistry or anion binding capabilities of this compound. Its potential to act as an anion receptor has not been investigated, and therefore, no data on its binding constants or selectivity for different anions are available.

Advanced Applications and Emerging Research Directions for 1 2 Ethylhexanoyl Urea

The compound 1-(2-Ethylhexanoyl)urea is an acylurea derivative that, while specialized, holds potential in several advanced fields of chemical science. Its unique structure, combining a reactive urea (B33335) moiety with a branched, lipophilic 2-ethylhexanoyl group, opens avenues for its use in sophisticated organic synthesis and materials science. Emerging research directions are exploring how to leverage these characteristics for the development of novel molecules and functional materials.

Q & A

Q. What are the standard synthetic routes for 1-(2-Ethylhexanoyl)urea, and what reaction conditions optimize yield and purity?

Methodological Answer: this compound is synthesized via nucleophilic acyl substitution, typically starting with 2-ethylhexanoyl chloride (or anhydride) and a urea derivative. Key steps include:

- Coupling Reaction: Reacting 2-ethylhexanoyl chloride with a urea precursor (e.g., ammonium carbamate) in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.

- Catalysis: Use of triethylamine or DMAP to accelerate acylation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Optimal yields (>70%) are achieved under inert atmospheres (N₂/Ar) with rigorous moisture control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm acyl and urea moieties (e.g., carbonyl peaks at ~165–175 ppm).

- IR: Stretching vibrations for C=O (urea: ~1640 cm⁻¹; acyl: ~1720 cm⁻¹).

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion [M+H]⁺.

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) for 3D structure determination. Crystals are grown via slow evaporation of saturated acetonitrile solutions .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

Methodological Answer:

- Storage: In airtight containers under nitrogen, at 2–8°C, protected from light. Desiccants (e.g., silica gel) prevent hydrolysis.

- Handling: Use nitrile gloves, lab coats, and chemical goggles. Avoid dust generation; work in a fume hood with local exhaust ventilation.

- Incompatibilities: Strong oxidizing agents, bases, and moisture .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Isotopic Labeling: Use ¹⁸O-labeled water or acyl precursors to track oxygen exchange in hydrolysis pathways.

- Kinetic Studies: Monitor reaction progress via HPLC or in-situ IR. Fit data to rate laws (e.g., pseudo-first-order kinetics).

- Computational Modeling: Density Functional Theory (DFT) calculations (Gaussian 16) to map transition states and activation energies. Validate with LC-MS intermediates .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to screen against targets (e.g., kinases, GPCRs). Use PDB structures (e.g., 7CID for urease).

- QSAR Models: Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro enzyme inhibition assays (IC₅₀ determination).

- MD Simulations: GROMACS for 100-ns trajectories to assess protein-ligand stability .

Q. How should conflicting data regarding the compound’s solubility and stability be addressed in cross-study analyses?

Methodological Answer:

- Reproducibility Tests: Replicate experiments under controlled conditions (e.g., pH 7.4 PBS buffer, 25°C).

- Statistical Analysis: ANOVA to identify batch effects or instrumental variability.

- Advanced Analytics: Use DSC/TGA to assess thermal stability discrepancies. Cross-validate solubility via shake-flask method vs. HPLC .

Q. What experimental strategies can identify the primary pharmacological targets of this compound?

Methodological Answer:

- Affinity Proteomics: Immobilize the compound on NHS-activated sepharose for pull-down assays. Elute bound proteins for LC-MS/MS identification.

- High-Throughput Screening: Test against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler).

- SPR Biosensing: Measure real-time binding kinetics (KD, kon/koff) using Biacore T200 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.